Ecdysone palmitate
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Overview
Description
Ecdysone palmitate is a hexadecanoate ester and an ecdysteroid ester.
Scientific Research Applications
Ecdysone in Developmental Transitions
Ecdysone, a steroid hormone, is crucial for insect developmental transitions. Studies using Drosophila melanogaster have highlighted the molecular basis of how ecdysone regulates these transitions, including the timing of its release and the coordination of its signaling (Yamanaka, Rewitz, & O’Connor, 2013).
Ecdysone Esters in Insects
Research has identified ecdysone esters, including ecdysone palmitate, in various insects. For example, the cattle tick Boophilus microplus produces ecdysone esters in its eggs, suggesting a role in embryogenesis (Crosby et al., 1986).
Metabolism in Insect Larvae
Insect larvae, like those of Heliothis armigera, convert ingested ecdysone into this compound. This conversion is likely significant in the insect's developmental process (Robinson et al., 1987).
Ecdysone Acyltransferase Activity
Studies on the cockroach Periplaneta americana reveal that ecdysone can be converted to this compound through enzyme activity in the ovary, hinting at a possible storage form of the hormone in eggs (Slinger & Isaac, 1988).
Role in Longevity and Sleep Regulation
Ecdysone is also linked to longevity and stress resistance in Drosophila melanogaster, suggesting its broader physiological role beyond development (Simon et al., 2003). Additionally, it regulates sleep in adult Drosophila, illustrating its influence on adult physiology (Ishimoto & Kitamoto, 2010).
Potential Pathogenic Effects
Ecdysone can induce mineralocorticoid-like activities causing renal impairment, as observed in mammalian models. This suggests caution in the use of ecdysone-containing adaptogens (Lu et al., 2018).
Synthesis and Molecular Interaction
Chemical synthesis of this compound and other esters has been achieved, providing valuable compounds for further study (Dinan, 1988). Ecdysone receptors have also been identified, broadening our understanding of its molecular interactions and signaling pathways (Thomas, Stunnenberg, & Stewart, 1993).
Properties
Molecular Formula |
C43H74O7 |
---|---|
Molecular Weight |
703 g/mol |
IUPAC Name |
[(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |
InChI |
InChI=1S/C43H74O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-39(47)50-38-28-34-36(45)27-33-32(41(34,5)29-37(38)46)21-25-42(6)31(22-26-43(33,42)49)30(2)35(44)23-24-40(3,4)48/h27,30-32,34-35,37-38,44,46,48-49H,7-26,28-29H2,1-6H3/t30-,31+,32?,34-,35+,37-,38+,41+,42+,43+/m0/s1 |
InChI Key |
GLFFUXFTPFZULM-AQHFZAGCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@H]2C(=O)C=C3C([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)[C@@H](CCC(C)(C)O)O)O)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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